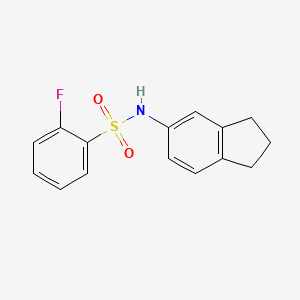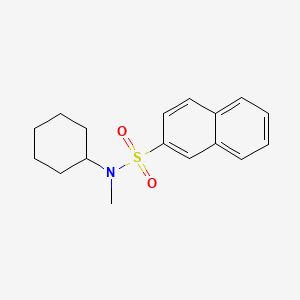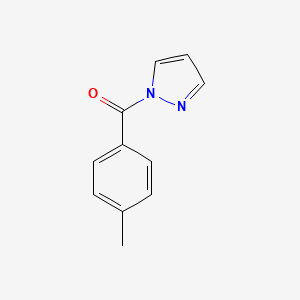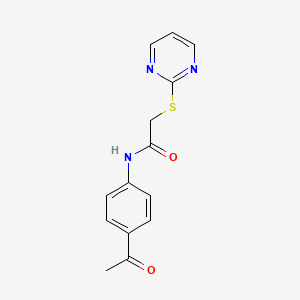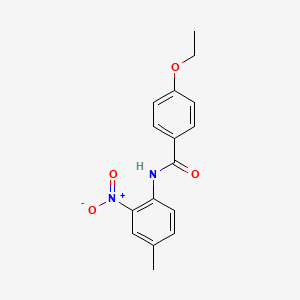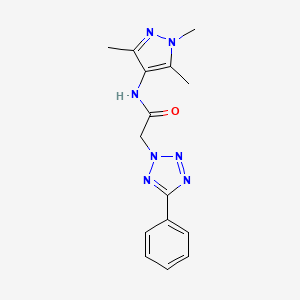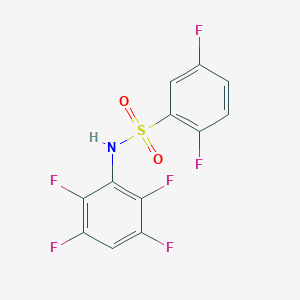
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to both the benzene ring and the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3,5,6-tetrafluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
- 5-Chloro-N-[(5-chloro-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide
Uniqueness
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H5F6NO2S |
|---|---|
Peso molecular |
341.23 g/mol |
Nombre IUPAC |
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H5F6NO2S/c13-5-1-2-6(14)9(3-5)22(20,21)19-12-10(17)7(15)4-8(16)11(12)18/h1-4,19H |
Clave InChI |
UCPQWIJRZIFRAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14931607.png)
![3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14931609.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)
![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)


